molecular formula C17H13ClN4O3 B2968923 N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351800-17-3

N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2968923
CAS No.: 1351800-17-3
M. Wt: 356.77
InChI Key: JVCGOPRBYKQELR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide ( 1351800-17-3) is a synthetic nitroimidazole derivative supplied for research purposes. This compound features a molecular formula of C17H13ClN4O3 and a molecular weight of 356.76 . The nitroimidazole scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of anti-infective agents . Nitroimidazole-based compounds are generally considered prodrugs; their mechanism of action typically involves reductive activation within hypoxic environments or by specific bacterial nitroreductase enzymes (such as NfsA and NfsB), leading to the generation of reactive intermediates that cause cytotoxic effects . This mechanism underpins the bioactivity of several clinical drugs against anaerobic bacteria and parasites . Furthermore, functionalized imidazole-4-carboxamide derivatives are being actively investigated in other therapeutic areas, including as potential inhibitors of protein-protein interactions, such as those between HIV-1 integrase and the host LEDGF/p75 protein . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCGOPRBYKQELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an imidazole ring, a carboxamide group, and substituents that enhance its biological activity. Its molecular formula is C13H10ClN3O3C_{13}H_{10}ClN_{3}O_{3} with a molecular weight of approximately 295.68 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₀ClN₃O₃
Molecular Weight295.68 g/mol
IUPAC NameThis compound
CAS Number1351800-17-3

This compound exhibits several biological activities, primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzyme active sites, potentially inhibiting their function.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial and antifungal effects, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Research indicates that similar imidazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating imidazole derivatives found that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Enzyme Inhibition : In vitro assays demonstrated that some imidazole derivatives could effectively inhibit enzymes like tyrosinase, which is crucial in melanin production and is a target for skin-related conditions .
  • Antimicrobial Effects : Investigations into related compounds have revealed promising antimicrobial activity against bacteria and fungi, suggesting that this compound may also possess similar properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityNotes
This compoundPotential anticancer and antimicrobial activityUnder investigation for specific targets
1-(4-bromobenzyl)-1H-imidazole-4-carboxylic acidModerate enzyme inhibitionLess potent than chlorinated analogs
1-(4-methylbenzyl)-1H-imidazole-4-carboxylic acidAntimicrobial activitySimilar structure but different substituents

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Key Compounds for Comparison :
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide (Target) C₁₇H₁₂ClN₃O₃ 4-Nitrobenzyl, 4-chlorophenyl 341.75 Discontinued; nitro group enhances electron deficiency
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₆H₂₆N₂O₄ 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl 442.50 Methoxy groups increase polarity; benzimidazole core differs from imidazole
1-(4-Chlorophenyl)-N-(p-tolyl)-4-tosyl-1H-imidazol-5-amine (6j) C₂₃H₂₁ClN₂O₂S Tosyl (SO₂C₆H₄CH₃), p-tolyl 424.94 Tosyl group introduces sulfonic acid derivative; regioisomerism complicates synthesis
N-[(4-Chlorophenyl)methyl]-1H-imidazole-1-carboxamide (CAS: 149047-31-4) C₁₁H₁₀ClN₃O 4-Chlorobenzyl, unsubstituted imidazole 235.67 Simpler structure; lacks nitro group, reducing electron-withdrawing effects
N-(4-Methylphenyl)-1H-imidazole-1-carboxamide (CAS: 63678-24-0) C₁₀H₁₁N₃O 4-Methylphenyl 184.30 Methyl group increases hydrophobicity compared to chloro/nitro substituents
Substituent Impact Analysis :
  • In contrast, methoxy groups in the benzimidazole analog () act as electron donors, increasing solubility but reducing electrophilicity .
  • Lipophilicity : The 4-chlorophenyl group in the target compound contributes to higher lipophilicity (LogP ~2.9 estimated) compared to the methylphenyl group in CAS 63678-24-0 (LogP ~2.9), though exact values are unavailable .
  • Synthetic Challenges : Regioisomerism in tosyl-substituted imidazoles () complicates purification, whereas the target compound’s well-defined substitution pattern may simplify synthesis .

Electronic and Spectroscopic Properties

  • DFT Insights : While direct data on the target compound is lacking, highlights that nitro and chloro substituents in similar compounds (e.g., 5-nitro-2-(4-nitrobenzyl)benzoxazole) significantly alter HOMO-LUMO gaps, influencing reactivity and stability. The nitro group in the target compound likely reduces the HOMO-LUMO gap, enhancing charge transfer properties .
  • Spectroscopy: IR and NMR data for the target compound are unavailable, but analogs like 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one () show characteristic C-Cl and NO₂ stretching frequencies, which could guide predictions .

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling reactions between imidazole derivatives and substituted benzyl/aryl halides. For example, similar amide compounds are synthesized via nucleophilic substitution or condensation reactions, such as reacting 4-nitrobenzyl halides with imidazole-4-carboxamide precursors under reflux in aprotic solvents (e.g., DMF or THF) . Key intermediates are purified via column chromatography and characterized using 1^1H/13^13C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Assign aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and nitrobenzyl groups (δ 8.1–8.3 ppm) to confirm substitution patterns .
  • UV-Vis : Detect absorption bands (e.g., ~270 nm for nitro groups) to monitor electronic transitions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 385.08) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How is X-ray crystallography employed to resolve the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, the imidazole ring typically shows planarity (±0.01 Å), while nitrobenzyl groups exhibit torsional angles (~15–25°) due to steric hindrance . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do DFT calculations elucidate electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level computes frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and Fukui indices. For example:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests redox activity, correlating with nitro group electron-withdrawing effects .
  • ESP Maps : Highlight electrophilic regions (nitrobenzyl) for nucleophilic attack .
  • IR/Raman Spectra : Simulated vibrational modes (e.g., C=O stretch at ~1680 cm1^{-1}) validate experimental data .

Q. What biological activities are reported, and how are mechanisms probed?

  • Plant Growth Modulation : Similar imidazole derivatives inhibit wheat germination (e.g., 50% reduction at 100 µM) via interference with auxin signaling .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 (binding energy ≤ -8.5 kcal/mol) .
  • In Vivo Studies : Rodent models assess pharmacokinetics (e.g., plasma half-life ~2.5 hrs) and histamine receptor modulation via microdialysis in the prefrontal cortex .

Q. How can contradictions between experimental and computational data be resolved?

  • Stereochemical Discrepancies : SCXRD confirms spatial arrangements if NMR NOE effects conflict with DFT-predicted conformers .
  • Reactivity Mismatches : Microscale kinetic studies (stopped-flow UV) validate DFT-predicted activation barriers for nitro group reduction .
  • Biological vs. Computational Activity : Surface plasmon resonance (SPR) quantifies binding affinities to reconcile docking scores with IC50_{50} values .

Methodological Tables

Characterization Method Key Parameters Reference
1^1H NMRAromatic protons (δ 7.2–8.3 ppm)
HRMS[M+H]+^+ = 385.08 (theoretical)
SCXRDBond length: C-NO2_2 = 1.21 Å
DFT (B3LYP)HOMO-LUMO gap = 3.5 eV
Biological Assay Findings Reference
Wheat Germination50% inhibition at 100 µM
mGlu2 Receptor ModulationEC50_{50} = 13 nM (rat models)

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